molecular formula C7H6N2O2 B13099376 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol

6-Methylbenzo[c][1,2,5]oxadiazol-5-ol

Cat. No.: B13099376
M. Wt: 150.13 g/mol
InChI Key: PYUWXTZBXPAVIR-UHFFFAOYSA-N
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Description

6-Methylbenzo[c][1,2,5]oxadiazol-5-ol is an organic compound with the molecular formula C7H6N2O2 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzo[c][1,2,5]oxadiazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers, esters, or amides.

Scientific Research Applications

6-Methylbenzo[c][1,2,5]oxadiazol-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methylbenzo[c][1,2,5]oxadiazol-5-ol involves its interaction with molecular targets such as hypoxia-inducible factors (HIFs). By inhibiting HIFs, the compound can reduce the expression of genes involved in angiogenesis and tumor growth . This makes it a promising candidate for anticancer therapy. Additionally, its ability to interact with various enzymes and proteins makes it useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]oxadiazole: Lacks the methyl group at the 6-position.

    Benzo[c][1,2,5]thiadiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    6-Methylbenzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom replacing the oxygen atom.

Uniqueness

6-Methylbenzo[c][1,2,5]oxadiazol-5-ol is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the heterocyclic ring This gives it distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

6-methyl-2,1,3-benzoxadiazol-5-ol

InChI

InChI=1S/C7H6N2O2/c1-4-2-5-6(3-7(4)10)9-11-8-5/h2-3,10H,1H3

InChI Key

PYUWXTZBXPAVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NON=C2C=C1O

Origin of Product

United States

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